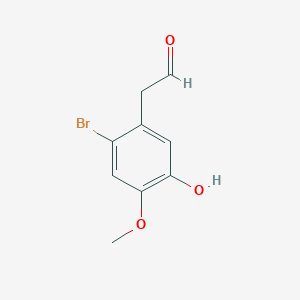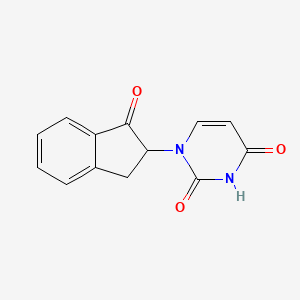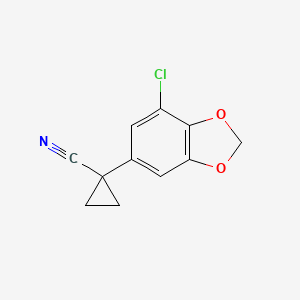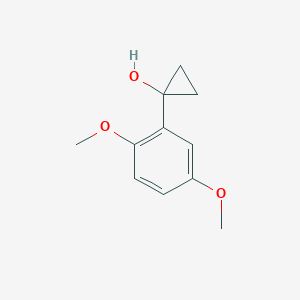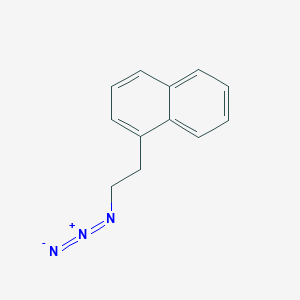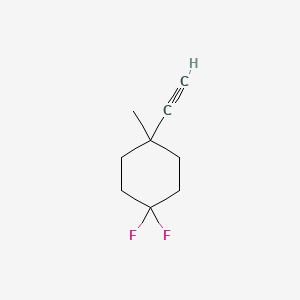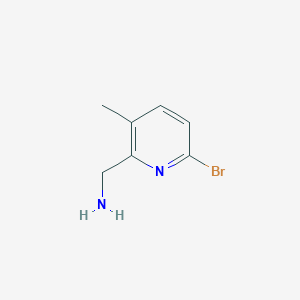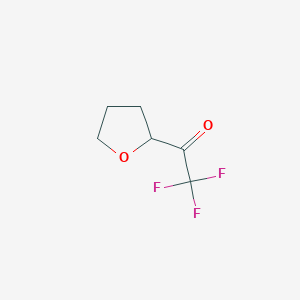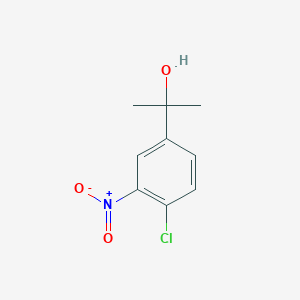![molecular formula C13H18BrFN2O2 B13590246 tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate](/img/structure/B13590246.png)
tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate: is a synthetic organic compound with the molecular formula C13H18BrFN2O2 and a molecular weight of 333.1966 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a nitro compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: Its ability to undergo various chemical reactions makes it a valuable tool for creating drug candidates with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (3-aminopropyl)carbamate: This compound has a similar carbamate structure but lacks the bromo and fluoro substituents.
tert-Butyl (4-Bromophenyl)carbamate: This compound contains a bromo substituent but does not have the aminoethyl group.
tert-Butyl (2- (2-bromo-4-chlorophenoxy)ethyl)carbamate: This compound has both bromo and chloro substituents but differs in the overall structure.
Uniqueness: tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, combined with the aminoethyl and carbamate groups. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H18BrFN2O2 |
|---|---|
Molekulargewicht |
333.20 g/mol |
IUPAC-Name |
tert-butyl N-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18BrFN2O2/c1-13(2,3)19-12(18)17-10(7-16)8-5-4-6-9(14)11(8)15/h4-6,10H,7,16H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
HTXFLUFCYAGYEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CN)C1=C(C(=CC=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13590174.png)

![[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea](/img/structure/B13590183.png)
